2-Cyanophenylzinc bromide
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Overview
Description
2-Cyanophenylzinc bromide is a useful research compound. Its molecular formula is C7H4BrNZn and its molecular weight is 247.41. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Potential of Synthetic Compounds
A study by Nazir et al. (2018) explored the antidiabetic potential of various synthetic compounds, including those related to 2-Cyanophenylzinc bromide. They found compounds with significant inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).
Applications in Protein Research
A classic study by Gross (1967) discussed the applications of cyanogen bromide reactions in protein research. Cyanogen bromide is known for its ability to cleave thioethers and selectively attack methionine in proteins, which is vital for protein structural elucidation (Gross, 1967).
Palladium-Catalyzed Cyanation of Porphyrins
Takanami et al. (2005) described the use of cyanoethylzinc bromide, a related compound, for the palladium-catalyzed cyanation of bromoporphyrins. This method provides easy access to various cyanated Zn(II) porphyrins, demonstrating the utility of cyanation reactions in synthesizing complex organic molecules (Takanami et al., 2005).
Investigating Drug Effects on Collagen
Wróbel et al. (1990) used cyanogen bromide-derived peptides from fibrous cartilage collagens to study the effect of drugs on collagen types in rat fibrous cartilage, showing the application of cyanogen bromide in pharmacological research (Wróbel et al., 1990).
Carbonic Anhydrase Inhibitory Effects
Gul et al. (2016) synthesized compounds by using various ketones, including 4-bromoacetophenone, and tested their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the role of brominated compounds in enzyme inhibition studies (Gul et al., 2016).
Negishi Cross-Coupling Reactions
Kondolff et al. (2006) reported the use of arylzinc derivatives, including phenylzinc derivatives, in Negishi cross-coupling reactions, a key methodology in organic synthesis (Kondolff et al., 2006).
DNA Duplexes Polymerization
Sokolova et al. (1988) utilized cyanogen bromide for the condensation of oligodeoxyribonucleotides on a complementary template, indicating its role in nucleic acid chemistry (Sokolova et al., 1988).
Safety and Hazards
2-Cyanophenylzinc bromide is classified as a dangerous good. It is highly flammable and in contact with water releases flammable gas. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Nickel‐Catalyzed Cascade Cyclization‐Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines” discusses its use in Ni-catalyzed reactions . Another paper titled “Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput” discusses its organic solvent-free preparation .
Properties
IUPAC Name |
benzonitrile;bromozinc(1+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGSYMTOCNGNW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.